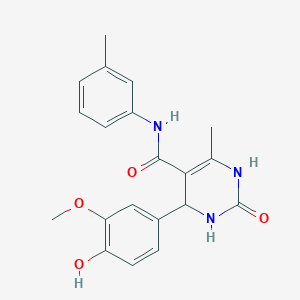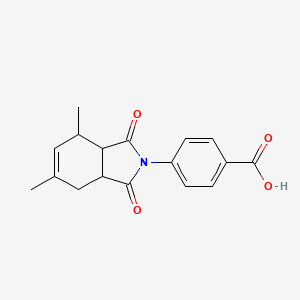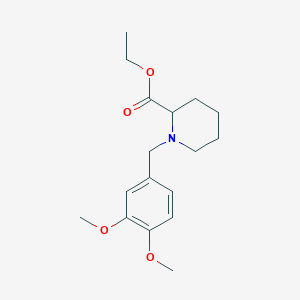![molecular formula C35H30N2O3 B4884400 1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol](/img/structure/B4884400.png)
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol
Descripción general
Descripción
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol, also known as BNPP, is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is a non-selective beta-blocker that has been used in scientific research for its ability to block the beta-adrenergic receptors in the heart and lungs.
Mecanismo De Acción
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol works by blocking the beta-adrenergic receptors in the heart and lungs. These receptors are responsible for the effects of the hormone adrenaline, which increases heart rate, blood pressure, and bronchodilation. By blocking these receptors, this compound reduces the effects of adrenaline and slows down heart rate, reduces blood pressure, and constricts bronchioles.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure, and it constricts bronchioles. It also reduces the release of renin, a hormone that regulates blood pressure, and it decreases the production of cytokines, which are involved in inflammation. This compound has also been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol in lab experiments is its ability to block beta-adrenergic receptors non-selectively, which allows for the investigation of the role of these receptors in various physiological processes. However, one limitation of using this compound is its non-specificity, which can lead to off-target effects and interfere with the interpretation of results. Another limitation is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the use of 1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol in scientific research. One direction is the investigation of the potential of beta-blockers as a treatment for heart failure. Another direction is the study of the role of beta-adrenergic receptors in the development of other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes may provide new insights into the role of these receptors in various physiological processes.
Aplicaciones Científicas De Investigación
1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol has been used in scientific research to study the role of beta-adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-blockers on cardiac function, pulmonary function, and blood pressure regulation. This compound has also been used to study the role of beta-adrenergic receptors in the development of heart failure and to investigate the potential of beta-blockers as a treatment for heart failure.
Propiedades
IUPAC Name |
1,3-bis[4-(naphthalen-1-ylamino)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O3/c38-29(23-39-30-19-15-27(16-20-30)36-34-13-5-9-25-7-1-3-11-32(25)34)24-40-31-21-17-28(18-22-31)37-35-14-6-10-26-8-2-4-12-33(26)35/h1-22,29,36-38H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSXJPBUVSMKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)
![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)

![1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)
![ethyl 4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4884346.png)
![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)
![N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4884363.png)

![methyl 3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4884374.png)

![ethyl 4-(4-methoxybenzyl)-1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4884382.png)
![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![1,1'-[(4-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4884396.png)
![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)